Product packaging for Methylsulfonylsulfanylmethylbenzene(Cat. No.:CAS No. 7559-62-8)

Methylsulfonylsulfanylmethylbenzene

Cat. No.: B043468
CAS No.: 7559-62-8
M. Wt: 202.3 g/mol
InChI Key: ULGDVKCUYZRBEK-UHFFFAOYSA-N
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Description

Contextualization within the Methanethiosulfonate (B1239399) Class

Methylsulfonylsulfanylmethylbenzene belongs to the class of organic compounds known as methanethiosulfonates. These compounds are characterized by the presence of the methanethiosulfonate group (CH₃SO₂S-). This functional group consists of a methyl group attached to a thiosulfonate moiety. The thiosulfonate group, in turn, is a sulfur-containing functional group with the general structure R-SO₂-S-R'.

The parent compound of this class can be considered methanethiosulfonic acid, where the sulfur atom is bonded to a hydrogen atom. The esters of this acid, such as this compound, are the more commonly utilized reagents in organic synthesis. These esters are generally stable yet possess a reactive sulfur-sulfur bond, which is key to their chemical utility.

Nomenclature and Synonyms in Academic Literature

The systematic naming of this compound can be approached in several ways, leading to a variety of synonyms encountered in chemical databases and academic publications. The most common and widely accepted name for this compound is Benzyl (B1604629) Methanethiosulfonate .

Other synonyms include:

S-Benzyl methanethiosulfonate

Methanesulfonothioic acid, S-(phenylmethyl) ester

Thio methanesulfonic acid S-benzyl ester

Benzylsulfanyl methyl sulphone

The IUPAC name for this compound is methyl-oxo-phenylmethoxy-sulfanylidene-λ⁶-sulfane . chemicalbook.com This formal name, while descriptive of the molecular structure, is less frequently used in day-to-day chemical discourse.

Table 1: Synonyms and Identifiers for this compound

Name Type Name/Identifier
Common Name Benzyl Methanethiosulfonate
Synonym This compound
Synonym S-Benzyl methanethiosulfonate
Synonym Methanesulfonothioic acid, S-(phenylmethyl) ester
IUPAC Name methyl-oxo-phenylmethoxy-sulfanylidene-λ⁶-sulfane chemicalbook.com
CAS Number 7559-62-8 chemicalbook.com

Significance of the Methanethiosulfonate Moiety in Synthetic Organic Chemistry

The methanethiosulfonate moiety is a versatile functional group in synthetic organic chemistry, primarily due to its ability to act as an electrophilic sulfenylating agent. This reactivity stems from the polarized sulfur-sulfur bond, where the sulfur atom attached to the less electronegative carbon is susceptible to nucleophilic attack.

One of the most prominent applications of methanethiosulfonates is in the modification of thiol groups (-SH), particularly in the context of protein chemistry. They react specifically and rapidly with thiols, such as the side chains of cysteine residues in proteins, to form mixed disulfides. chemicalbook.com This reaction is often used to reversibly protect thiol groups during multi-step syntheses or to probe the structure and function of proteins. google.com

Beyond protein chemistry, the methanethiosulfonate group is a valuable tool in general organic synthesis. It serves as a precursor for the formation of various sulfur-containing compounds. For instance, reaction with appropriate nucleophiles can lead to the synthesis of unsymmetrical disulfides and thioethers. The reaction of benzyl methanethiosulfonate with the sodium salt of 1-thiomannose in methanol, for example, yields unprotected glycosyl disulfides. researchgate.net

Furthermore, the methanethiosulfonate moiety can be employed in the synthesis of heterocyclic compounds. For instance, heterocyclic thiosulfonates have been synthesized and subsequently coupled to other molecules to create compounds with biological activity.

The reactivity of the methanethiosulfonate group also allows for its use as a protecting group for thiols. The resulting mixed disulfide is stable under many reaction conditions but can be readily cleaved by reducing agents, regenerating the original thiol. This protective strategy is valuable in complex total synthesis projects.

Table 2: Chemical Data of Selected Methanethiosulfonates and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Characteristics
Benzyl Methanethiosulfonate C₈H₁₀O₂S₂ 202.29 A key reagent for the benzylation of thiols. chemicalbook.com
Methanethiosulfonic acid CH₄O₂S₂ 112.18 The parent acid of the methanethiosulfonate class. evitachem.com
Methyl Methanethiosulfonate (MMTS) C₂H₆O₂S₂ 126.20 A commonly used thiol-modifying reagent.
S-(Trifluoromethyl) methanethiosulfonate C₂H₃F₃O₂S₂ 192.17 A fluorinated analog with altered reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2S2 B043468 Methylsulfonylsulfanylmethylbenzene CAS No. 7559-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylsulfonylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S2/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGDVKCUYZRBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methylsulfonylsulfanylmethylbenzene and Its Analogs

Classical Synthetic Routes

Conventional methods for the synthesis of methylsulfonylsulfanylmethylbenzene have historically relied on well-established reaction pathways, primarily involving the substitution of benzyl (B1604629) halides.

Reaction of Benzyl Halides with Methanethiosulfonic Acid Salts

The most common classical approach for synthesizing this compound involves the nucleophilic substitution reaction between a benzyl halide, such as benzyl bromide or benzyl chloride, and a salt of methanethiosulfonic acid, like sodium methanethiosulfonate (B1239399). In this S_N2 reaction, the methanethiosulfonate anion acts as the nucleophile, displacing the halide from the benzylic carbon to form the desired S-benzyl methanethiosulfonate product. The general reaction is depicted below:

C₆H₅CH₂X + CH₃SO₂S⁻Na⁺ → C₆H₅CH₂SSO₂CH₃ + NaX (where X = Cl, Br)

This method is effective due to the high reactivity of benzyl halides towards nucleophilic substitution. sdiarticle3.com The reaction is typically carried out in a polar solvent to facilitate the dissolution of the salt and promote the reaction.

One documented specific synthesis involves the reaction of a benzyl halide with the corresponding salt in methanol. The mixture is heated for approximately 2.5 hours to achieve a yield of 61%. orgsyn.org

Variations in Reaction Conditions and Reagent Stoichiometry

The efficiency of the classical synthesis can be influenced by several factors, including the choice of solvent, temperature, and the stoichiometry of the reactants. For instance, the reaction of benzyl chloride with sodium thiosulfate, a related transformation, has been studied in a methanol-water mixture. chemicalbook.com The reaction rate and yield can be optimized by adjusting the concentrations of the reactants.

In a related one-pot synthesis of benzyl thioethers from benzyl halides, thiourea (B124793) is used to form an isothiouronium salt intermediate, which is then hydrolyzed in situ to generate the thiolate nucleophile. nih.gov This highlights that variations in the sulfur nucleophile source can also be a key aspect of the synthetic strategy.

Reactant 1Reactant 2SolventTemperatureReaction TimeYield
Benzyl HalideSodium MethanethiosulfonateMethanolHeating2.5 hours61% orgsyn.org
Benzyl ChlorideSodium ThiosulfateMethanol/Water35 °C-- chemicalbook.com
Benzyl HalideThioureaEthanolReflux-High nih.gov
This table presents a summary of reaction conditions for the classical synthesis of this compound and related compounds.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. While specific green synthetic routes for this compound are not extensively documented, the general strategies of mechanochemistry, solvent-free reactions, and microwave-assisted synthesis are being explored for related compounds.

Mechanochemical Synthesis Strategies

Solvent-Free Reaction Protocols

Solvent-free reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use and disposal. orgsyn.org These reactions are often facilitated by grinding the solid reactants together, sometimes with a catalytic amount of a solid support or by heating the neat reactants. The synthesis of various heterocyclic compounds has been achieved under solvent-free conditions, demonstrating the broad applicability of this approach. orgchemres.org For instance, the synthesis of N-amino benzylthiolates has been accomplished through a multicomponent reaction under solvent-free conditions, highlighting the potential for synthesizing related sulfur compounds without the need for traditional solvents.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis utilizes microwave radiation to heat reactions, which can lead to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netnih.gov This technique is compatible with a wide range of organic reactions, including the synthesis of heterocyclic compounds and the benzylation of various substrates. nih.gov The application of microwave irradiation in solvent-free conditions further enhances the green credentials of a synthetic process. Although a specific microwave-assisted synthesis for this compound is not detailed in the literature, the successful synthesis of numerous other organic molecules using this technology points to its potential for optimizing the production of this compound.

Green Chemistry ApproachGeneral PrinciplePotential Advantages
Mechanochemical Synthesis Use of mechanical force to induce reactions.Reduced or no solvent use, potential for new reaction pathways. orgchemres.org
Solvent-Free Protocols Reactions are conducted without a solvent.Eliminates solvent waste, simplifies purification, lowers costs. orgsyn.org
Microwave-Assisted Synthesis Use of microwave energy for rapid heating.Faster reaction times, higher yields, improved purity. researchgate.netnih.gov
This table summarizes the key principles and advantages of green chemistry approaches potentially applicable to the synthesis of this compound.

Photocatalytic Methods in this compound Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool for forging sulfur-sulfur bonds, offering mild, metal-free conditions for the synthesis of thiosulfonates like this compound. These methods often proceed via radical pathways, enabling unique reactivity.

A notable development is the visible-light-mediated, three-component reaction for synthesizing unsymmetrical thiosulfonates. organic-chemistry.org This approach utilizes an organic dye, such as rhodamine 6G, as a photocatalyst to react a thiol with an aryldiazonium salt and a sulfur dioxide surrogate like sodium metabisulfite. organic-chemistry.org The reaction proceeds at room temperature under metal- and oxidant-free conditions, providing a green and efficient route to compounds analogous to this compound. organic-chemistry.org The mechanism is believed to involve radical intermediates, initiated by the excited photocatalyst. organic-chemistry.org

Another innovative photocatalytic strategy involves the coupling-cyclization of sila-enynes with thiosulfonates. researchgate.net This method, catalyzed by an iridium complex under blue LED irradiation, allows for the synthesis of complex thiosulfone-bifunctionalized benzosilacycles. researchgate.net While this reaction uses a thiosulfonate as a starting material to build more complex scaffolds, the principles demonstrate the utility of photocatalysis in activating thiosulfonate bonds for further transformations. researchgate.netacs.org Mechanistic studies, including deuterium-labeling experiments, have been conducted to elucidate the plausible catalytic cycles in related transformations. acs.org The photocatalyst, upon absorbing light, can initiate a radical cascade, leading to the formation of both S–C sp² and S–C sp³ bonds with high selectivity. researchgate.net

The choice of photocatalyst is crucial; besides iridium complexes and organic dyes like rhodamine 6G, Eosin Y has also been employed to catalyze the formation of thiosulfonates under visible light. organic-chemistry.orgprinceton.edu These methodologies represent a significant advancement in synthetic chemistry, offering mild and selective pathways to thiosulfonate structures.

Table 1: Example of a Photocatalytic Three-Component Synthesis of Unsymmetrical Thiosulfonates This table summarizes a representative reaction for synthesizing thiosulfonate analogs under photocatalytic conditions.

EntryReactant 1 (Aryl Diazonium Salt)Reactant 2 (Thiol)PhotocatalystSolventYield (%)
1Phenyldiazonium tetrafluoroborate4-MethylbenzenethiolRhodamine 6G (2 mol%)DCE20 organic-chemistry.org
24-Methoxyphenyldiazonium tetrafluoroborate4-MethylbenzenethiolRhodamine 6G (2 mol%)CH3CN/H2O75 organic-chemistry.org
34-Chlorophenyldiazonium tetrafluoroborateBenzenethiolRhodamine 6G (2 mol%)CH3CN/H2O71 organic-chemistry.org

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.gov Thiosulfonates, including this compound, can be both the products of and the key reactants in such transformations.

A recently developed three-component reaction provides a facile and efficient method for the synthesis of sulfilimines from arynes, sulfamides, and thiosulfonates. iaea.org In this process, the thiosulfonate acts as a sulfur-containing electrophile. A proposed mechanism suggests the thiosulfonate reacts with an in situ generated benzyne (B1209423) intermediate. iaea.org The reaction accommodates a wide variety of functional groups on all three components, leading to structurally diverse sulfilimines in good to high yields. iaea.org This highlights the utility of the thiosulfonate scaffold in building complex molecules.

Furthermore, MCRs have been designed for the direct synthesis of the thiosulfonate core itself. As mentioned in the previous section, the visible-light-promoted reaction of aryldiazonium salts, sodium metabisulfite, and thiols is a prime example of a three-component synthesis of unsymmetrical thiosulfonates. organic-chemistry.org This approach is valued for its operational simplicity and use of readily available starting materials under environmentally benign conditions. organic-chemistry.org

The versatility of thiosulfonates in MCRs extends to their use in constructing other sulfur-containing heterocyclic systems, demonstrating their role as powerful building blocks in modern synthetic chemistry. researchgate.net

Table 2: Three-Component Synthesis of Sulfilimines Using a Thiosulfonate This table illustrates the scope of a multicomponent reaction where a thiosulfonate is a key reactant.

EntryThiosulfonateSulfamideAryne PrecursorYield (%)
1S-Phenyl benzenethiosulfonate4-Methylbenzenesulfonamide2-(Trimethylsilyl)phenyl trifluoromethanesulfonate92 iaea.org
2S-p-Tolyl 4-methylbenzenethiosulfonate4-Methylbenzenesulfonamide2-(Trimethylsilyl)phenyl trifluoromethanesulfonate95 iaea.org
3S-Methyl methanethiosulfonate4-Methylbenzenesulfonamide2-(Trimethylsilyl)phenyl trifluoromethanesulfonate72 iaea.org

Stereoselective Synthesis of Enantiopure Derivatives

The development of stereoselective methods is a cornerstone of modern organic synthesis, enabling the preparation of molecules with precise three-dimensional arrangements. In the context of this compound analogs, stereoselectivity is often focused on reactions where the thiosulfonate moiety is added across a prochiral substrate, such as an alkyne or ynone, to create stereodefined vinyl sulfones.

A significant advancement is the base-catalyzed stereoselective thiosulfonylation of ynones. rsc.orgnih.gov This method facilitates a tandem Michael addition/nucleophilic substitution reaction between various thiosulfonates and ynones. rsc.orgnih.gov Under the catalysis of a simple inorganic base like cesium carbonate (Cs₂CO₃), the reaction proceeds with high yields and excellent E-selectivity, producing exclusively the (E)-isomer of the resulting thio-functionalized vinyl sulfones. rsc.orgnih.gov This protocol is notable for its operational simplicity and broad substrate scope.

Similarly, a metal-free, main-group-catalyzed approach using tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been established for the highly regio- and stereoselective thiosulfonylation of terminal alkynes. uantwerpen.be This reaction provides a direct route to (E)-(β)-arylthiolvinyl sulfones with 100% atom economy under mild conditions. The catalyst activates the alkyne, facilitating a syn-addition of the thiosulfonate, which accounts for the high stereoselectivity observed. uantwerpen.be These methods are crucial for accessing geometrically pure vinyl sulfone derivatives, which are valuable intermediates in organic synthesis.

Table 3: Examples of Stereoselective Thiosulfonylation Reactions This table presents data on the stereoselective synthesis of vinyl sulfones using thiosulfonate analogs.

EntrySubstrateThiosulfonateCatalyst/BaseProduct ConfigurationYield (%)Ref
11-Phenylprop-2-yn-1-one (Ynone)S-Phenyl benzenethiosulfonateCs₂CO₃E-isomer96 rsc.org
21-(p-Tolyl)prop-2-yn-1-one (Ynone)S-p-Tolyl 4-methylbenzenethiosulfonateCs₂CO₃E-isomer98 rsc.org
3Phenylacetylene (Alkyne)S-Phenyl benzenethiosulfonateB(C₆F₅)₃E-isomer95 uantwerpen.be
41-Octyne (Alkyne)S-Phenyl benzenethiosulfonateB(C₆F₅)₃E-isomer81 uantwerpen.be

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled compounds is indispensable for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. princeton.edunih.gov For a compound like this compound, labeling with stable isotopes (e.g., ²H, ¹³C) or radioisotopes (e.g., ³⁵S, ³⁶S) can provide profound insights into the bond-forming and bond-breaking steps of its synthesis and reactivity. nih.govresearchgate.net

Sulfur Isotope Labeling (³⁵S or ³⁶S): A chemoenzymatic approach has been successfully used to synthesize ³⁶S-labeled L-methionine from elemental ³⁶S. nih.gov A similar strategy could be envisioned for labeled thiosulfonates. A more direct chemical approach could involve starting with a labeled inorganic sulfur source. For instance, techniques have been developed for producing carrier-free sulfur-35, which can then be converted into labeled inorganic compounds like sodium sulfite[³⁵S] or thiosulfate[³⁵S]. iaea.org A labeled sulfinate (R-SO₂⁻) or thiol (R-S⁻) could then be prepared from these precursors and used in one of the many known thiosulfonate syntheses, such as the iron-catalyzed cross-coupling of a thiol and a sodium sulfinate. organic-chemistry.org

Carbon-13 (¹³C) Labeling: To introduce a ¹³C label, one would typically start with a simple, commercially available ¹³C-labeled building block. For this compound, this could be [¹³C]-toluene or [¹³C]-benzyl bromide to label the benzyl-thiol portion, or [¹³C]-benzene to label the phenyl-sulfonyl part. For example, ¹³C-labeled methyl phenyl sulfide (B99878) has been synthesized from [¹³C]methanol, which can be further functionalized. nih.gov

Deuterium (B1214612) (²H) Labeling: Deuterium can be incorporated via H-D exchange reactions, often catalyzed by metals like palladium. nih.gov For this compound, specific protons, such as those on the benzylic methylene (B1212753) group, could potentially be exchanged using D₂O as the deuterium source in the presence of a suitable catalyst. For instance, facile deuterium exchange from D₂O into methyl phenyl sulfoxide (B87167) has been reported, demonstrating the feasibility of labeling at positions alpha to a sulfur atom. nih.gov

These labeling strategies are crucial for performing kinetic isotope effect (KIE) studies or for tracking the fate of atoms in complex reaction networks, thereby providing definitive mechanistic evidence. nih.gov

Table 4: Potential Strategies for Isotopic Labeling of this compound Analogs This table outlines plausible synthetic approaches for preparing isotopically labeled thiosulfonates for mechanistic studies.

IsotopeLabeling PositionPotential PrecursorGeneral Method
³⁵S / ³⁶SSulfonyl SulfurNa₂³⁵SO₃Reaction with a sulfenyl chloride (R-SCl) or enzymatic synthesis. iaea.orgnih.gov
³⁵S / ³⁶SSulfenyl SulfurBenzyl-[³⁵S]-thiolOxidation to disulfide followed by reaction with a sulfinic acid.
¹³CBenzylic Carbon[¹³C]-Benzyl BromideConversion to benzyl thiol, followed by reaction with benzenesulfinic acid. nih.gov
²HBenzylic MethyleneThis compoundPd-catalyzed H-D exchange with D₂O. nih.govnih.gov

Chemical Reactivity and Mechanistic Pathways of Methylsulfonylsulfanylmethylbenzene

Nucleophilic Substitution Reactions

Nucleophilic attack is a characteristic reaction of thiosulfonates, with the electrophilic sulfur atom being the primary site of reaction. wikipedia.orgrsc.orgmsu.edu The presence of the electron-withdrawing methylsulfonyl group enhances the electrophilicity of the adjacent sulfur atom, making it susceptible to attack by a range of nucleophiles.

In the context of nucleophilic substitution at the sulfenyl sulfur (the sulfur bonded to the benzyl (B1604629) group), the benzylthiolate anion (C₆H₅CH₂S⁻) would be the expected leaving group. The stability of the leaving group is a critical factor in these reactions. The benzyl group, due to its ability to delocalize the negative charge through the aromatic ring, can stabilize the resulting thiolate anion. wikipedia.org While the benzyl group itself is not typically considered a leaving group in the same vein as halides, its departure as part of a larger, stabilized thiolate moiety is a plausible pathway in nucleophilic substitution reactions at the sulfur center. ucl.ac.ukresearchgate.net The enhanced reactivity of benzylic positions is often attributed to the lower bond dissociation energy of benzylic C-H bonds, a principle that extends to the stability of benzylic intermediates. wikipedia.org

The kinetics of nucleophilic substitution at a sulfur center can be influenced by several factors, including the nature of the nucleophile, the solvent, and the steric and electronic properties of the substrate. For thiosulfonates, the rate of nucleophilic attack is generally dependent on the strength of the nucleophile. Stronger nucleophiles will react more readily with the electrophilic sulfur atom.

Thermodynamically, the feasibility of the reaction is determined by the relative stability of the reactants and products. In a typical nucleophilic substitution, the formation of a more stable leaving group and a stronger bond between the nucleophile and the sulfur atom will drive the reaction forward. The stability of the benzylthiolate anion contributes to a favorable thermodynamic profile for these reactions. Computational studies using density functional theory (DFT) have been employed to determine the activation and reaction free energies for nucleophilic substitution reactions of related sulfur compounds, providing insight into the reaction pathways. chemrxiv.orgmdpi.com

Table 1: Factors Influencing the Kinetics of Nucleophilic Attack on Thiosulfonates
FactorInfluence on Reaction RateRationale
Nucleophile StrengthStronger nucleophiles increase the rate.A more reactive nucleophile will more readily attack the electrophilic sulfur.
Solvent PolarityPolar solvents can stabilize charged intermediates and transition states, often accelerating the reaction.Stabilization of charged species lowers the activation energy.
Steric HindranceIncreased steric bulk around the reaction center can decrease the rate.Hindrance makes it more difficult for the nucleophile to approach the sulfur atom.
Leaving Group StabilityA more stable leaving group leads to a faster reaction.The energy of the transition state leading to the products is lowered.

Nucleophilic attack on methylsulfonylsulfanylmethylbenzene can theoretically occur at two positions: the sulfonyl sulfur or the sulfenyl sulfur. However, the sulfenyl sulfur is generally the more electrophilic and accessible site for nucleophilic attack. This regioselectivity is due to the better leaving group ability of the sulfinate anion compared to the thiolate anion.

In cases where the nucleophile is an aromatic ring, as in Friedel-Crafts type reactions, the regioselectivity of substitution on the benzene (B151609) ring of the benzyl group would be governed by the directing effects of the alkyl-sulfur substituent. Such substituents are typically ortho-, para-directing. nih.govrsc.orgnih.govyoutube.com

When substitution occurs at a stereogenic sulfur center, the reaction often proceeds with inversion of configuration, similar to an Sₙ2 reaction at a carbon center. nih.gov While the sulfur atoms in this compound are not stereogenic, this principle is important for understanding the mechanism of related reactions.

Oxidation and Reduction Processes

The sulfur atoms in this compound are in intermediate oxidation states and can therefore undergo both oxidation and reduction.

Oxidation of thiosulfonates can lead to the formation of disulfones, where both sulfur atoms are in a higher oxidation state. wikipedia.org Common oxidizing agents such as peracids (e.g., m-CPBA) or hydrogen peroxide can effect this transformation. nih.govlibretexts.org The oxidation of disulfides is a common method for the synthesis of thiosulfonates, indicating the susceptibility of the sulfur atoms to oxidation. nih.govresearchgate.netnih.govwikipedia.org Further oxidation of the thiosulfonate would likely occur at the more electron-rich sulfenyl sulfur atom first, followed by the sulfonyl sulfur if stronger oxidizing conditions are used.

Table 2: Potential Oxidation Products of this compound
Oxidizing AgentPotential ProductOxidation State Change
m-Chloroperoxybenzoic acid (m-CPBA)Benzyl methanethial S,S,S-trioxideSulfenyl sulfur is oxidized.
Potassium permanganate (B83412) (KMnO₄)Further oxidation products, potentially leading to cleavage of the S-S bond.Both sulfur atoms can be oxidized to their highest oxidation state.

The sulfur-sulfur bond in thiosulfonates is susceptible to reductive cleavage. This can be achieved using a variety of reducing agents, such as thiols, phosphines, or metal hydrides. wikipedia.org The reductive cleavage of disulfide bonds is a well-established reaction in biochemistry and organic synthesis, and similar principles apply to thiosulfonates. nih.govnih.gov This reaction would yield a thiol (or thiolate) and a sulfinic acid (or sulfinate). For this compound, reductive cleavage would result in the formation of benzyl mercaptan and methanesulfinic acid. This process is synthetically useful for the generation of thiols from a more stable precursor. Methods for the reductive cleavage of other sulfur-containing bonds, such as S-Si, have also been developed and could potentially be adapted. rsc.orgrsc.org

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The reactivity of the benzene ring in this compound towards electrophilic attack is governed by the electronic nature of the -CH₂S(O)₂SCH₃ substituent. This group is anticipated to be electron-withdrawing due to the presence of the highly electronegative oxygen and sulfur atoms in the thiosulfonate group. The methylene (B1212753) (-CH₂-) linker, however, slightly mitigates this deactivating effect compared to a group directly attached to the ring.

Generally, electron-withdrawing groups deactivate the benzene ring towards electrophilic aromatic substitution and direct incoming electrophiles to the meta position. This is because the ortho and para positions are more deactivated due to the inductive effect and potential resonance delocalization of the electron-withdrawing group. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation on this compound would be expected to proceed slower than on benzene and yield predominantly the meta-substituted product.

It is important to note that without experimental data, the precise directing effect and the extent of deactivation remain speculative. The interplay between the inductive and potential (though limited) hyperconjugative effects of the methylene group and the strong electron-withdrawing nature of the thiosulfonate group would ultimately determine the exact regioselectivity and reaction rates.

Radical Reaction Pathways

Thiosulfonates are known to be effective precursors for sulfonyl and thiyl radicals upon thermal or photochemical initiation. The S-S bond in the thiosulfonate moiety is relatively weak and can undergo homolytic cleavage to generate a sulfonyl radical (CH₃SO₂•) and a thiyl radical (•SCH₂-Ph).

These generated radicals can then participate in various radical reactions. For instance, the benzylthiyl radical could undergo dimerization or react with other radical species in the medium. The sulfonyl radical can participate in addition reactions to alkenes and alkynes or abstract hydrogen atoms from suitable donors. The presence of the benzylic C-H bonds also introduces a potential site for hydrogen abstraction, which would lead to the formation of a stabilized benzyl radical.

Rearrangement Reactions

The potential for rearrangement reactions in this compound is not well-documented. However, considering the structural motifs present, certain types of rearrangements could be envisaged under specific conditions. For instance, rearrangements involving the migration of the sulfonyl or thiyl group are known in other organosulfur compounds, though specific examples for S-benzyl thiosulfonates are scarce.

One could speculate on the possibility of a Pummerer-type rearrangement under specific oxidative conditions, which typically involves the rearrangement of a sulfoxide (B87167). If the thiosulfonate were to be oxidized at the sulfide (B99878) sulfur, subsequent rearrangement could be a possibility. Another area for theoretical exploration is the Smiles rearrangement, which involves intramolecular nucleophilic aromatic substitution, although the specific structure of this compound does not immediately suggest a facile pathway for such a reaction.

Catalytic Transformations Involving this compound

Metal-Mediated Reactions

Thiosulfonates can participate in various metal-catalyzed reactions. A common transformation is the cross-coupling reaction where the S-S or C-S bond is cleaved and a new bond is formed. For instance, palladium or nickel-catalyzed cross-coupling reactions could potentially be used to couple the benzylthio or methylsulfonyl group with various partners.

Another area of potential reactivity is the metal-catalyzed reduction of the thiosulfonate group. Transition metals could facilitate the cleavage of the S-S bond, leading to the formation of thiols or disulfides.

Organocatalytic Applications

The direct use of this compound as an organocatalyst is not a well-explored area. However, its functional groups could potentially be involved in organocatalytic transformations. For example, the acidic protons of the methyl group adjacent to the sulfonyl group could potentially be utilized in base-catalyzed reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of bonds. The FTIR spectrum of benzyl (B1604629) methyl sulfone is characterized by several key absorption bands that confirm its structural features.

The most prominent and diagnostic peaks in the spectrum are associated with the sulfone (SO₂) group. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as strong absorptions. For sulfones, these are generally observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net These intense bands are a clear indication of the presence of the sulfone functionality.

The aromatic benzene (B151609) ring also gives rise to a series of characteristic absorptions. The C-H stretching vibrations of the aromatic protons are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear in the region of 1600-1450 cm⁻¹. nist.gov Furthermore, the substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region.

The aliphatic part of the molecule, the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups, also produce distinct signals. The C-H stretching vibrations of these groups are expected in the 2960-2850 cm⁻¹ range. Bending vibrations for the methylene and methyl groups will also be present in the fingerprint region (below 1500 cm⁻¹).

Table 1: Characteristic FTIR Absorption Bands for Benzyl Methyl Sulfone

Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000 Medium-Weak Aromatic C-H Stretch
~2960-2850 Medium-Weak Aliphatic C-H Stretch
~1350-1300 Strong Asymmetric SO₂ Stretch
~1160-1120 Strong Symmetric SO₂ Stretch
~1600-1450 Medium-Variable Aromatic C=C Stretch
~1470-1430 Medium CH₂/CH₃ Bending
~900-690 Strong Aromatic C-H Out-of-Plane Bending

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of benzyl methyl sulfone, the symmetric stretching vibration of the sulfone group (SO₂) is expected to be a strong and characteristic peak. rsc.org The aromatic ring vibrations, especially the "ring-breathing" mode around 1000 cm⁻¹, often produce a strong signal in the Raman spectrum. The C=C stretching vibrations of the benzene ring will also be visible. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of benzyl methyl sulfone would be expected to show three distinct sets of signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl protons.

The protons on the benzene ring typically resonate in the downfield region of the spectrum, usually between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. organicchemistrydata.orginflibnet.ac.in The exact chemical shifts and splitting patterns of these aromatic protons will depend on their position relative to the benzylsulfonylmethyl substituent.

The two benzylic protons (-CH₂-) adjacent to the phenyl group are expected to appear as a singlet, as they are chemically equivalent and have no adjacent protons to couple with. Their chemical shift would likely be in the range of 4.0-4.5 ppm, influenced by the adjacent aromatic ring and the sulfone group. rsc.org

The three protons of the methyl group (-CH₃) attached to the sulfone group will also appear as a singlet due to the absence of neighboring protons. This signal is expected to be found in a more upfield region, typically around 2.8-3.0 ppm. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Benzyl Methyl Sulfone

Protons Predicted Chemical Shift (δ, ppm) Predicted Splitting Pattern Integration
Aromatic-H 7.0 - 8.0 Multiplet 5H
Benzyl-CH₂ 4.0 - 4.5 Singlet 2H
Methyl-CH₃ 2.8 - 3.0 Singlet 3H

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For benzyl methyl sulfone, one would expect to see signals for the carbons of the phenyl ring, the benzylic methylene carbon, and the methyl carbon.

The aromatic carbons will resonate in the downfield region of the ¹³C NMR spectrum, typically between 120 and 140 ppm. chemicalbook.comoregonstate.edu The carbon to which the benzyl group is attached (the ipso-carbon) will have a distinct chemical shift compared to the other aromatic carbons. The chemical shifts of the ortho, meta, and para carbons will also be unique, reflecting their electronic environment.

The benzylic methylene carbon (-CH₂-) is expected to have a chemical shift in the range of 60-65 ppm. rsc.org The methyl carbon (-CH₃) attached to the sulfone group will appear further upfield, likely in the range of 40-45 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for Benzyl Methyl Sulfone

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic C (ipso) ~130-135
Aromatic C (ortho, meta, para) ~125-130
Benzyl-CH₂ ~60-65
Methyl-CH₃ ~40-45

Two-dimensional (2D) NMR techniques provide powerful tools for establishing the connectivity between atoms within a molecule, resolving ambiguities that may arise from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows couplings between protons, typically over two to three bonds. libretexts.org In the COSY spectrum of benzyl methyl sulfone, cross-peaks would be expected between the aromatic protons that are adjacent to each other on the benzene ring. The benzylic and methyl protons, being singlets in the ¹H NMR spectrum, would not show any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached. libretexts.orgcolumbia.edu For benzyl methyl sulfone, the HSQC spectrum would show a correlation between the benzylic protons and the benzylic carbon, and another correlation between the methyl protons and the methyl carbon. It would also show correlations for each of the aromatic protons with their directly bonded aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, and is invaluable for establishing the connectivity of molecular fragments, especially around quaternary carbons. nih.govceitec.cz In the HMBC spectrum of benzyl methyl sulfone, key correlations would be expected. For instance, the benzylic protons would show a correlation to the ipso-carbon of the aromatic ring (a three-bond correlation) and potentially to the other ortho-carbons. The methyl protons would show a correlation to the benzylic carbon (a two-bond correlation). These correlations would unequivocally confirm the connectivity of the benzyl group to the sulfone moiety and the methyl group's position.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. measurlabs.combioanalysis-zone.comresearchgate.net Unlike nominal mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places, enabling the differentiation between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

For Methylsulfonylsulfanylmethylbenzene, the molecular formula is C₈H₁₀O₂S₂. The theoretical exact mass can be calculated using the most abundant isotopes of each element:

ElementIsotopic Mass (Da)CountTotal Mass (Da)
Carbon (¹²C)12.000000896.000000
Hydrogen (¹H)1.0078251010.078250
Oxygen (¹⁶O)15.994915231.989830
Sulfur (³²S)31.972071263.944142
Total 202.012222

An HRMS analysis of a pure sample of this compound would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ very close to this calculated value, typically within a few parts per million (ppm) of error. This high accuracy is crucial for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis. nih.govchemrxiv.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a spectrum of smaller product ions. wikipedia.orgnationalmaglab.orgnih.gov This process provides detailed structural information about the precursor ion. nationalmaglab.org The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). youtube.com

While specific experimental MS/MS data for this compound is not available, a probable fragmentation pathway can be proposed based on its structure. The bond between the benzylic carbon and the sulfur atom is a likely point of cleavage.

Proposed Fragmentation Pathway:

Initial Ionization: The molecule would first be ionized, for example by electron impact (EI) or electrospray ionization (ESI), to form the molecular ion [C₈H₁₀O₂S₂]⁺˙ at m/z 202.

Primary Fragmentation: A common fragmentation for benzyl compounds is the cleavage of the benzylic bond to form the stable tropylium (B1234903) ion [C₇H₇]⁺ at m/z 91. This would be a very prominent peak.

Other Fragments: Another likely fragmentation would be the loss of the methylsulfonyl group (-SO₂CH₃) to yield a fragment at m/z 123, corresponding to [C₇H₇S]⁺. Cleavage of the S-S bond could also occur, leading to other characteristic fragments.

The resulting product ion spectrum would serve as a structural fingerprint, useful for identifying the compound in a sample and for distinguishing it from its isomers. msaltd.co.uk

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. researchgate.netpsu.edursc.org Molecules with unsaturated functional groups, known as chromophores, are capable of absorbing UV-Vis radiation. nanoqam.ca

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the benzene ring. The presence of the sulfur-containing substituent will influence the position and intensity of these absorptions.

Expected Absorption Bands:

TransitionApproximate λₘₐₓ (nm)Chromophore
π → π~210-220Benzene Ring
π → π (B-band)~260-270Benzene Ring (fine structure may be absent due to substitution)
n → σ*~240-280Thiosulfonate group

Photoluminescence Spectroscopy for Emission Properties

Photoluminescence (PL) spectroscopy is a technique that investigates the light emitted by a material after it has absorbed photons. ossila.commdpi.com This emission, often in the form of fluorescence or phosphorescence, provides information about the electronic structure and relaxation pathways of excited states. ossila.com

Many aromatic compounds exhibit fluorescence. After excitation to a higher electronic state via UV light absorption, the molecule can relax to the lowest vibrational level of the first excited singlet state and then emit a photon to return to the ground state.

For this compound, excitation at a wavelength corresponding to its absorption maximum (e.g., ~265 nm) would be expected to produce a fluorescence emission spectrum at a longer wavelength (a Stokes shift). The shape and intensity of the emission spectrum can be influenced by factors such as solvent polarity and the presence of quenchers. While specific data is unavailable, the emission would likely originate from the π* → π transitions of the substituted benzene ring. It is also possible that non-radiative decay processes are dominant, leading to low or no observable photoluminescence. ossila.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. thieme-connect.deacs.org The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nanometers of the material being analyzed. thieme-connect.de

For a hypothetical analysis of this compound, XPS would provide critical information. A survey scan would be conducted first to identify all the elements present, which are expected to be Carbon (C), Hydrogen (H), Oxygen (O), and Sulfur (S). High-resolution scans would then be performed for the C 1s, O 1s, and S 2p regions to determine the specific bonding environments, or oxidation states, of these atoms.

For instance, the sulfur atoms in this compound exist in two different chemical environments: a sulfone group (-SO₂-) and a thioether-like linkage (-S-). This would result in distinct peaks in the high-resolution S 2p spectrum. The sulfur in the sulfone group would exhibit a higher binding energy due to the electron-withdrawing effect of the two oxygen atoms, compared to the sulfur in the thioether-like linkage. Deconvolution of these peaks would allow for the quantification of each type of sulfur atom, confirming the compound's structure. Similarly, the C 1s spectrum would show different peaks for the carbon atoms in the benzene ring, the methylene bridge, and the methyl group.

Hypothetical XPS Data for this compound

ElementOrbitalBinding Energy (eV) - HypotheticalInferred Functional Group
C1s~284.8Aromatic C-C/C-H
C1s~285.5C-S
C1s~286.8C-SO₂
S2p₃/₂~163.5Thioether-like (-S-)
S2p₃/₂~168.5Sulfone (-SO₂-)
O1s~532.0Sulfone (S=O)

Note: This table is illustrative and does not represent actual experimental data.

Single Crystal X-ray Diffraction for Definitive Molecular Structure

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. nih.gov It provides exact atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice. organic-chemistry.orgwikipedia.org

To perform this analysis, a suitable single crystal of this compound would need to be grown and mounted on a diffractometer. nist.gov The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is collected. nist.gov The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule, from which a model of the atomic structure is built and refined. researchgate.net

The resulting data would confirm the connectivity of the atoms in this compound. It would provide precise measurements for the S-S bond length, the S-O bond lengths in the sulfone group, and the C-S bond lengths. Furthermore, the analysis would reveal the conformation of the molecule, such as the rotational angle around the C-S and S-S bonds, and detail any intermolecular interactions, like hydrogen bonds or π–π stacking, that stabilize the crystal structure. organic-chemistry.org

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)15.2
β (°)95.5
Volume (ų)920
Z4
Calculated Density (g/cm³)1.45

Note: This table is illustrative and does not represent actual experimental data.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The structural flexibility of Methylsulfonylsulfanylmethylbenzene, particularly the rotation around the C-S and S-S single bonds, can be explored using Molecular Dynamics (MD) simulations. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This approach allows for the exploration of the conformational landscape of the molecule, identifying low-energy conformers and the energy barriers between them. mdpi.commdpi.com

By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can also provide insights into intermolecular interactions. rsc.org It can reveal how the molecule interacts with itself and with solvent molecules, which is crucial for understanding its behavior in a condensed phase. The analysis of radial distribution functions from the simulation can quantify the structuring of solvent molecules around specific parts of the molecule, such as the sulfonyl and benzyl (B1604629) groups. nih.gov

Reaction Mechanism Modeling

Understanding how this compound participates in chemical reactions requires the modeling of reaction mechanisms. Computational chemistry offers tools to map out the entire reaction pathway, from reactants to products.

A chemical reaction proceeds through a high-energy state known as the transition state (TS). ccl.net Locating the precise geometry of this TS is a central challenge in computational chemistry. researchgate.netresearchgate.net For a potential reaction involving this compound, such as nucleophilic attack or thermal decomposition, algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods would be used to find the TS structure. peerj.com The successful localization of a TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. chemrxiv.orgacs.org

Once the TS is located, its energy relative to the reactants determines the activation energy barrier (ΔE‡). acs.org This barrier is a key determinant of the reaction rate. A high energy barrier implies a slow reaction, while a low barrier suggests a faster process. nih.gov

Hypothetical Reaction Energy Profile Data

This table presents hypothetical data for a proposed reaction pathway for illustrative purposes.

Species Relative Energy (kcal/mol) Description
Reactants 0.0 The starting energy of this compound and a co-reactant.
Transition State (TS) +25.5 The energy maximum along the reaction coordinate; the activation barrier.
Intermediate -5.2 A metastable species formed during the reaction.

The reaction coordinate is a one-dimensional parameter that represents the progress along a reaction pathway. wikipedia.org An Intrinsic Reaction Coordinate (IRC) calculation is a powerful tool used to confirm that a located transition state indeed connects the desired reactants and products. numberanalytics.com Starting from the TS geometry, the IRC calculation follows the steepest descent path on the potential energy surface, tracing the reaction pathway down to the reactant and product energy minima. numberanalytics.comresearchgate.net This analysis provides a detailed picture of the geometric changes that occur throughout the reaction, such as bond breaking and formation, and confirms the proposed mechanism. nih.govannualreviews.orgacs.org

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis. For the compound this compound, also known as Benzyl methyl sulfone, computational techniques, particularly Density Functional Theory (DFT), are invaluable for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions, when correlated with experimental data, provide a powerful tool for structural elucidation and confirmation.

In practice, the process involves optimizing the molecular geometry of Benzyl methyl sulfone at a specific level of theory and basis set. Following optimization, the same theoretical level is used to calculate spectroscopic parameters. For instance, 1H and 13C NMR chemical shifts can be predicted and then compared to experimentally obtained spectra. While a perfect one-to-one correlation is rare due to the complexities of the molecular environment in solution versus the gas-phase calculations, a strong linear correlation between predicted and experimental shifts is indicative of a correct structural assignment. Deviations between predicted and experimental values can often be rationalized by considering factors such as solvent effects and intermolecular interactions, which are not always fully accounted for in standard computational models.

A similar approach is applied to the prediction of IR spectra. The vibrational frequencies of Benzyl methyl sulfone can be calculated, and the resulting theoretical spectrum can be compared with an experimental IR spectrum. Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. This allows for the assignment of experimentally observed absorption bands to specific functional groups within the molecule, such as the sulfonyl group (SO2) and the benzene (B151609) ring. For instance, a study on ethyl methyl sulfone, a related compound, demonstrated the use of quantum chemical calculations to analyze its IR spectra, revealing the characteristic vibrational modes of the sulfone group. researchgate.net

Predicted Spectroscopic Data for Benzyl methyl sulfone (Theoretical)

Spectroscopic Technique Predicted Parameter Predicted Value Range Corresponding Functional Group
1H NMRChemical Shift (δ)7.2 - 7.5 ppmAromatic Protons (C6H5)
Chemical Shift (δ)4.3 - 4.6 ppmMethylene (B1212753) Protons (CH2)
Chemical Shift (δ)2.8 - 3.1 ppmMethyl Protons (CH3)
13C NMRChemical Shift (δ)128 - 135 ppmAromatic Carbons (C6H5)
Chemical Shift (δ)60 - 65 ppmMethylene Carbon (CH2)
Chemical Shift (δ)40 - 45 ppmMethyl Carbon (CH3)
Infrared (IR)Vibrational Frequency~1300 - 1350 cm-1Asymmetric SO2 Stretch
Vibrational Frequency~1120 - 1160 cm-1Symmetric SO2 Stretch

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.org The energy and spatial distribution of these orbitals are critical in understanding the electronic behavior of a molecule. For Benzyl methyl sulfone, FMO theory can provide insights into its reactivity profile.

The HOMO represents the orbital from which the molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, thus acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org

In the context of Benzyl methyl sulfone, the HOMO is expected to be localized primarily on the benzene ring, which is the most electron-rich part of the molecule. The LUMO, on the other hand, is likely to be distributed over the sulfonyl group and the adjacent methylene bridge, as the sulfonyl group is electron-withdrawing. This distribution would suggest that electrophilic attacks are most likely to occur at the benzene ring, while nucleophilic attacks would target the sulfur atom or the benzylic carbon.

The application of FMO theory extends to understanding various chemical reactions. For instance, in a potential reaction involving Benzyl methyl sulfone, the interaction between its frontier orbitals and the frontier orbitals of a reacting partner would govern the reaction pathway. wikipedia.org The principles of FMO theory are widely applied in explaining pericyclic reactions, cycloadditions, and electrocyclic reactions, although specific examples involving Benzyl methyl sulfone are not documented in the available literature. wikipedia.org

Frontier Molecular Orbital Parameters (Theoretical)

The following table presents hypothetical FMO parameters for Benzyl methyl sulfone based on general principles and data from analogous compounds, as direct computational studies are not available.

Parameter Description Hypothetical Value Range
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.0 to -8.0 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.5 to -1.5 eV
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO5.5 to 7.5 eV

Applications in Advanced Organic Synthesis Research

Role as Versatile Intermediates in Organic Synthesis

Methylsulfonylsulfanylmethylbenzene and related methanethiosulfonate (B1239399) (MTS) reagents are recognized for their utility as intermediates in the construction of complex molecules. The presence of both a benzyl (B1604629) group and a reactive sulfur-sulfur bond allows for a range of chemical transformations.

Precursors for Complex Organosulfur Compound Synthesis

While specific research detailing the extensive use of this compound as a precursor is limited, the reactivity of its core functional groups suggests its potential in synthesizing more elaborate organosulfur compounds. The benzyl group can be functionalized through various aromatic substitution reactions, and the thiosulfonate moiety provides a reactive handle for introducing sulfur-containing functionalities. This dual reactivity makes it a plausible starting material for the synthesis of molecules with tailored electronic and steric properties.

Strategies for Carbon-Sulfur Bond Formation

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic chemistry, crucial for the synthesis of numerous pharmaceuticals and materials. Thiosulfonates, such as this compound, are effective reagents for this purpose. They react with nucleophiles, particularly thiols, to form disulfides. This reactivity is central to their application in creating specific C-S linkages under controlled conditions. The general reactivity of the thiosulfonate group allows it to participate in reactions that form stable thioether linkages, a common motif in many biologically active molecules and advanced materials.

Development of Novel Synthetic Methodologies

The unique reactivity of the methanethiosulfonate group has been harnessed in the development of new synthetic methods, particularly in the context of bioconjugation and labeling.

Introduction of Sulfhydryl-Reactive Groups

This compound is an example of a sulfhydryl-reactive compound. nih.gov The thiosulfonate group is an electrophilic sulfur center that readily reacts with nucleophilic sulfhydryl (thiol) groups, such as those found in the amino acid cysteine. nih.govcore.ac.uk This specific reactivity is highly valuable for the selective modification of proteins and other biomolecules. thermofisher.commbfberkeley.com The reaction results in the formation of a mixed disulfide, effectively capping the thiol group. This can be a reversible modification, which is advantageous in studies where transient blocking of a functional group is required. thermofisher.com

The general reaction of a methanethiosulfonate reagent with a protein thiol is depicted below:

Protein-SH + CH₃SO₂-S-R → Protein-S-S-R + CH₃SO₂H

Where 'R' represents the non-sulfur part of the reagent, in this case, a benzyl group for this compound.

Utility in Biochemical Assays as Research Tools

The targeted reactivity of methanethiosulfonate reagents towards cysteine residues has made them indispensable tools in biochemical and biophysical research.

Reagents for Protein Modification Studies

Methanethiosulfonate reagents, including S-methyl methanethiosulfonate (MMTS), are widely used to study the structure and function of proteins. nih.govthermofisher.com By selectively modifying cysteine residues, researchers can probe the role of these residues in enzyme catalysis, protein stability, and protein-protein interactions. nih.govnih.gov The small size of the methylthio group introduced by MMTS can provide a subtle probe, while larger groups, such as the benzylthio group from this compound, could be used to investigate the steric and electronic environment of the cysteine residue. nih.gov

The selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin labels has been a significant application, allowing for the study of protein conformation and dynamics using techniques like electron paramagnetic resonance spectroscopy. nih.gov This highlights the versatility of the methanethiosulfonate functional group in creating a variety of probes for biochemical analysis.

Compound Names Mentioned in this Article

Compound NameSynonym(s)
This compoundS-benzyl methanethiosulfonate, Benzyl methanethiosulfonate
S-methyl methanethiosulfonateMMTS
Cysteine(2R)-2-amino-3-sulfanylpropanoic acid

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀O₂S₂
Molecular Weight 202.3 g/mol
CAS Number 7559-62-8
Appearance Not available
Solubility Not available

Applications in Protein Purification Research

The specific reactivity of this compound with cysteine residues can be harnessed for the purification of cysteine-containing proteins. This application falls under the umbrella of affinity chromatography, where a resin is functionalized to selectively bind and retain the target protein from a complex mixture.

Thiol-activated resins can be used to immobilize proteins or peptides that contain thiol groups. bioclone.netgbiosciences.com In a similar vein, this compound can be used to modify a cysteine-containing protein, which can then be captured by a resin that has an affinity for the benzyl group. Alternatively, the principle of reversible covalent chromatography can be employed. A protein with a free cysteine can react with a resin-bound methanethiosulfonate group, leading to its immobilization. gbiosciences.com The protein is later eluted by adding a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to cleave the disulfide bond. bioclone.netgbiosciences.com This strategy allows for the selective isolation of cysteine-containing proteins from a cellular lysate. nih.govresearchgate.netnih.govnih.gov

Research FindingProtein/System StudiedOutcome
Thiol-specific reagents can be used to protect cysteine residues during purification to prevent heterogeneous modifications. nih.govLambda holin (S105)Use of 2,2'-dithiodipyridine (B1663999) protected the single cysteine, allowing for purification of the native protein. nih.gov
Thiopropyl resins are used for the purification of thiol-containing proteins via reversible disulfide bond formation. gbiosciences.comgbiosciences.comGeneral thiol-containing proteinsThe target protein is captured on the resin and can be eluted with a reducing agent. gbiosciences.comgbiosciences.com
Ni-NTA resins can tolerate low concentrations of reducing agents, allowing for the purification of poly-histidine tagged proteins with multiple cysteines. researchgate.netRat renal Na/P(i) cotransporter type IIaTCEP (tris(2-carboxyethyl)phosphine) is compatible with Ni-NTA and maintains cysteines in a reduced state. researchgate.net

Use in Protein Labeling Strategies for Research

One of the most prominent applications of this compound and related methanethiosulfonate reagents is in protein labeling, particularly through a technique known as site-directed spin labeling (SDSL). rsc.orgnih.govresearchgate.netnih.gov This powerful method provides insights into the structure, dynamics, and conformational changes of proteins. nih.govrsc.org

The process begins with the site-directed mutagenesis of the protein of interest to introduce a cysteine residue at a specific position. nih.govnih.govnih.gov This engineered protein is then reacted with a methanethiosulfonate spin label, a molecule that contains both the reactive methanethiosulfonate group and a stable nitroxide radical. researchgate.netnih.govresearchgate.net this compound itself is not a spin label, but the principle of its reaction with cysteine is the basis for the attachment of spin labels like (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl) methanethiosulfonate (MTSL). nih.govnih.gov The spin label becomes covalently attached to the cysteine residue via a disulfide bond. researchgate.net The paramagnetic nature of the nitroxide radical allows its detection using electron paramagnetic resonance (EPR) spectroscopy. rsc.orgresearchgate.net

Research FindingProtein/System StudiedLabeling Reagent/MethodOutcome
Site-directed spin labeling (SDSL) with methanethiosulfonate reagents is a key technique for studying protein structure and dynamics. rsc.orgGeneral proteinsCysteine-specific methanethiosulfonate spin labelsProvides information on local environment and conformational changes. rsc.org
MTSL is a thiol-specific spin label that can be used to label membrane proteins. nih.govHuman erythrocyte membrane proteins(1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl) methanethiosulfonate (MTSL)Spectrin and Band 3 were the major proteins labeled. nih.gov
Benzyl-isothiocyanates can be used for the specific labeling of cysteine residues in proteins. rsc.orgTrastuzumab (antibody)Benzyl-fluorescein isothiocyanateSpecific labeling of free cysteines liberated from disulfide bonds. rsc.org
SNAP-tag, a self-labeling protein, reacts with benzylguanine substrates to form a thioether bond for covalent modification. nih.govSNAP-tag fusion proteinsCaged benzylguanine moleculesAllows for conditional and targeted protein labeling. nih.gov

Tools for Cross-linking Studies of Biological Macromolecules

The ability to form covalent linkages between different parts of a protein or between different protein subunits is a powerful tool for elucidating the three-dimensional architecture of macromolecular complexes. nih.govnih.govcreative-proteomics.comgbiosciences.com Bifunctional cross-linking reagents, which possess two reactive groups, are employed for this purpose. nih.govgbiosciences.comtaylorfrancis.com

While this compound itself is a monofunctional reagent, the principles of its reactivity are extended to the design of bifunctional methanethiosulfonate cross-linkers. These reagents would feature two methanethiosulfonate groups separated by a spacer arm of a defined length. Such a molecule could react with two different cysteine residues, either within the same protein (intramolecular cross-link) or on different protein subunits (intermolecular cross-link).

Furthermore, the SDSL technique, which relies on the attachment of spin labels via a methanethiosulfonate linker, can be used for distance measurements within and between proteins. rsc.orgnih.gov By introducing two spin labels at specific sites, the distance between them can be determined using advanced EPR techniques like Double Electron-Electron Resonance (DEER) or Pulsed Electron Double Resonance (PELDOR). nih.gov These measurements provide crucial distance constraints that can be used to model the structure and conformational changes of proteins and their complexes. rsc.orgpitt.edu

Research FindingTechniqueApplicationOutcome
Bifunctional reagents are used to study the symmetry and arrangement of subunits in oligomeric proteins. nih.govnih.govCross-linking with subsequent SDS-PAGE analysisDetermination of subunit arrangement in hexameric proteins.Revealed the symmetry and subunit contacts in proteins like glutamate (B1630785) dehydrogenase and urease. nih.gov
Double Electron-Electron Resonance (DEER) allows for accurate long-range distance measurements in doubly spin-labeled proteins. nih.govSite-directed spin labeling with MTSL followed by DEER spectroscopyMeasuring distances between specific residues in the protein azurin.Determined distances of 4.3 nm and 4.6 nm between labeled sites, providing structural constraints. nih.gov
Spin labeling can be used to measure intermolecular distances to analyze oligomerization and complex formation. rsc.orgSite-directed spin labeling and EPRAnalyzing supramolecular protein structures.Provides quantitative distance distributions representing the conformational ensemble. rsc.org

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of methylsulfonylsulfanylmethylbenzene and its derivatives is primed for a technological leap through the adoption of flow chemistry and automated synthesis platforms. seqens.comchemicalonline.comnumberanalytics.com Flow chemistry, or continuous flow chemistry, offers numerous advantages over conventional batch processing, including enhanced safety, improved reaction efficiency, and greater scalability. numberanalytics.comprfree.org The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields and purity of thiosulfonates. seqens.comresearchgate.net

The future will likely see the development of dedicated flow-based methodologies for the synthesis of thiosulfonates, potentially utilizing immobilized reagents or catalysts to streamline purification processes. nih.gov Automated synthesis platforms, which combine robotics with data-driven algorithms, can further accelerate the discovery and optimization of new synthetic routes for this compound and its analogs. nih.govsigmaaldrich.comchemspeed.commit.eduwikipedia.org These platforms enable high-throughput screening of reaction conditions and starting materials, significantly reducing the time and resources required for research and development. mit.edu The integration of real-time analytical techniques within these automated systems will provide immediate feedback, allowing for rapid optimization and a deeper understanding of reaction mechanisms. prfree.org

Table 1: Comparison of Batch vs. Flow Chemistry for Thiosulfonate Synthesis

FeatureBatch ChemistryFlow Chemistry
Scalability Difficult, often requires re-optimizationEasier, linear scalability
Safety Higher risk with exothermic reactionsEnhanced safety due to small reaction volumes
Control Less precise control over parametersPrecise control over temperature, pressure, and time
Efficiency Can have lower yields and more byproductsOften results in higher yields and purity
Automation More challenging to automate fullyReadily integrated with automated systems

Exploration of Bio-inspired Synthetic Routes

Nature offers a vast blueprint for the synthesis of complex molecules, and the exploration of bio-inspired routes for preparing this compound represents a promising frontier. While direct enzymatic synthesis of this specific compound is not yet established, the principles of biomimetic synthesis can guide the development of novel and sustainable methodologies. rsc.org This approach involves mimicking natural enzymatic processes to create target molecules.

Future research could focus on utilizing enzymes to catalyze the formation of the critical sulfur-sulfur bond in thiosulfonates. acs.organr.fr For instance, enzymes involved in the biosynthesis of sulfur-containing natural products could be engineered or repurposed for the synthesis of thiosulfonate analogs. anr.fr A key area of investigation will be the use of sustainable and readily available sulfur sources, such as cysteine, in these bio-inspired synthetic pathways. rsc.org This approach not only offers a greener alternative to traditional chemical synthesis but also opens the door to creating novel thiosulfonates with unique functionalities. The study of how organisms form three-electron sulfur-sulfur bonds could also provide valuable insights for developing new synthetic strategies. nih.gov

Design and Synthesis of Advanced Analogs for Targeted Reactivity

The inherent reactivity of the thiosulfonate group makes this compound an excellent scaffold for the design and synthesis of advanced analogs with targeted reactivity. A significant area of future research will be the development of thiosulfonate derivatives for specific biological applications, particularly in medicine. nih.gov By modifying the structure of the benzyl (B1604629) and methyl groups, researchers can fine-tune the electronic and steric properties of the molecule to achieve selective interactions with biological targets, such as proteins. nih.govnih.gov

One promising application is in the development of anticancer agents. nih.gov Thiosulfonate analogs can be designed to selectively react with cysteine residues in specific proteins that are overexpressed in cancer cells, leading to targeted cell death. nih.gov Furthermore, the design of stimuli-responsive thiosulfonate-containing molecules, which release an active compound in response to a specific trigger like changes in pH or redox potential, is an emerging area with significant potential for targeted drug delivery. mdpi.comnih.gov The synthesis of such advanced analogs will require sophisticated organic synthesis techniques and a deep understanding of structure-activity relationships. nih.govmdpi.com

Table 2: Examples of Thiosulfonate Analogs and Their Targeted Applications

Analog TypeTargetPotential Application
Diaryl thiosulfonatesTubulinAnticancer therapy nih.gov
Cyclic thiosulfonatesSpecific protein cysteine residuesTargeted protein inhibition, drug delivery nih.govrsc.org
Peptide-thiosulfonate conjugatesCell surface receptorsTargeted cancer therapy mdpi.com

Interdisciplinary Applications in Materials Science and Catalysis

The unique chemical properties of this compound and its analogs are poised for exploitation in interdisciplinary fields, particularly materials science and catalysis. The thiosulfonate group can be incorporated into polymer backbones to create novel materials with unique properties. researchgate.netrsc.org For example, polymers containing thiosulfonate side chains can act as redox-responsive materials, changing their properties in response to a stimulus. mdpi.comrsc.org This could lead to the development of "smart" materials for applications such as drug delivery systems, sensors, and self-healing materials. mdpi.com

While direct catalytic applications of this compound are still in their infancy, its role as a reactant in catalyzed reactions is well-established. organic-chemistry.orgacs.orgchemrxiv.org Future research may explore the development of catalytic systems where a thiosulfonate moiety plays a key role in the catalytic cycle. For instance, thiosulfonates can act as sulfenylating agents in various organic transformations. researchgate.net The development of catalysts that can efficiently and selectively utilize thiosulfonates like this compound would open up new avenues in synthetic chemistry.

Big Data and Machine Learning Approaches in Predicting Reactivity and Synthesis Pathways

The fields of big data and machine learning are set to revolutionize the way chemical research is conducted, and the study of this compound will be no exception. maxapress.comchemrxiv.org Machine learning algorithms can be trained on large datasets of chemical reactions to predict the reactivity of thiosulfonates with a high degree of accuracy. researchgate.netmdpi.comresearchgate.net This predictive power can be used to identify promising new reactions and to optimize existing synthetic pathways, saving significant time and resources in the laboratory. chemrxiv.orgresearchgate.net

Furthermore, machine learning models can be developed to predict the properties of novel thiosulfonate analogs before they are even synthesized. maxapress.com This "in silico" screening will allow researchers to focus their efforts on the most promising candidates for a particular application. Big data approaches can also be used to analyze vast amounts of chemical literature and patent data to identify emerging trends and to uncover new potential applications for this compound and related compounds. The integration of these computational tools will undoubtedly accelerate the pace of discovery and innovation in thiosulfonate chemistry. maxapress.comchemrxiv.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Methylsulfonylsulfanylmethylbenzene, and how can reaction conditions (e.g., solvent, temperature) be systematically optimized?

  • Methodological Answer : Begin with sulfonyl chloride intermediates (e.g., methanesulfonyl chloride) as precursors, as demonstrated in analogous sulfonylbenzene syntheses . Optimize conditions by testing variables such as solvent polarity (e.g., DCM vs. THF), temperature gradients (e.g., 0°C to reflux), and catalyst loading. Document reaction progress via TLC or HPLC, and validate purity through melting point analysis and elemental composition .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what analytical thresholds ensure structural confirmation?

  • Methodological Answer : Combine 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to resolve sulfonyl and sulfide functional groups, supported by IR spectroscopy for S=O stretching vibrations (~1350 cm1^{-1}). High-resolution mass spectrometry (HRMS) should confirm molecular ion peaks within ±2 ppm accuracy. For novel derivatives, include elemental analysis (C, H, S) with ≤0.4% deviation .

Q. How can researchers assess the thermal and hydrolytic stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 7–30 days. Monitor degradation via HPLC-UV, quantifying half-life (t1/2t_{1/2}) and identifying byproducts (e.g., sulfonic acids) through LC-MS .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions, and how do steric/electronic factors influence regioselectivity?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and calculate activation energies. Compare Mulliken charges and frontier molecular orbitals (HOMO-LUMO gaps) to predict sites susceptible to nucleophilic attack. Validate predictions with kinetic isotopic effect (KIE) studies .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved through systematic data reanalysis?

  • Methodological Answer : Apply meta-analytical frameworks to aggregate disparate datasets, adjusting for covariates like assay type (e.g., cell-free vs. cellular) and purity thresholds (>95%). Use funnel plots to detect publication bias and mixed-effects models to quantify heterogeneity .

Q. What mechanistic insights explain the divergent reactivity of this compound in cross-coupling reactions compared to aryl halides?

  • Methodological Answer : Perform comparative kinetic studies under Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling), tracking intermediates via 31P^{31} \text{P}-NMR. Investigate ligand effects (e.g., bulky phosphines vs. NHCs) and propose mechanisms through Hammett plots correlating substituent effects with reaction rates .

Data Reporting and Reproducibility Guidelines

  • Sample Characterization : Report melting points, spectroscopic data, and chromatographic purity (e.g., HPLC traces) in alignment with IUPAC guidelines .
  • Error Propagation : Quantify uncertainties in synthetic yields and analytical measurements using error propagation formulas, as detailed in subsampling protocols .
  • Replication : Provide stepwise experimental protocols in Supporting Information, including exact molar ratios, quenching methods, and workup details .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.